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Introduction

Loop-mediated isothermal amplification (LAMP) has emerged as a powerful and versatile
nucleic acid amplification technology, offering a rapid, sensitive, and cost-effective alternative to
traditional methods like the polymerase chain reaction (PCR). Its operational simplicity under
isothermal conditions has positioned it as a cornerstone of molecular diagnostics, particularly in
point-of-care and resource-limited settings. This guide provides a comprehensive overview of
the discovery, history, and core technical principles of LAMP, tailored for professionals in
research and drug development.

Discovery and Historical Development

The journey of LAMP began at the turn of the 21st century, born out of the need for a nucleic
acid amplification method that could overcome the limitations of PCR, namely the requirement
for thermal cycling. The groundbreaking work was conducted by a team of scientists at Eiken
Chemical Co., Ltd. in Japan.

In 2000, Notomi and colleagues published their seminal paper in Nucleic Acids Research,
introducing loop-mediated isothermal amplification to the scientific community.[1][2][3][4][5] This
novel method was distinguished by its ability to amplify DNA with high specificity, efficiency, and
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rapidity under a single temperature.[2][3] The core invention lay in the design of a unique set of
four to six primers that recognize six to eight distinct regions on the target DNA, and the use of
a strand-displacing DNA polymerase.[3][4] This sophisticated primer design is the bedrock of
LAMP's high specificity.[2]

The original four-primer set consisted of two inner primers (Forward Inner Primer, FIP, and
Backward Inner Primer, BIP) and two outer primers (F3 and B3). A significant advancement
came in 2002 when Nagamine et al. introduced "loop primers" (Loop Forward, LF, and Loop
Backward, LB), which were shown to accelerate the amplification reaction significantly.[6] Over
the years, various modifications and improvements have been made to the LAMP protocol,
including the development of reverse transcription LAMP (RT-LAMP) for the detection of RNA
targets and the integration of diverse detection methods.[7] Eiken Chemical Co., Ltd. has
remained a key player in the commercialization and further development of LAMP technology.

[8]

The Core Technology: Mechanism of LAMP

The elegance of LAMP lies in its continuous, auto-cycling strand displacement DNA synthesis
at a constant temperature, typically between 60-65°C. This process is driven by a DNA
polymerase with high strand displacement activity, most commonly Bacillus stearothermophilus
(Bst) DNA polymerase, and a meticulously designed set of primers.

The Role of Bst DNA Polymerase

Bst DNA polymerase is the workhorse of the LAMP reaction. Its key characteristics include:

e High Strand Displacement Activity: This is the most critical feature. Bst polymerase can
displace the non-template strand as it synthesizes a new DNA strand, eliminating the need
for a heat denaturation step to separate the DNA duplex.

o Optimal Activity at High Temperatures: The enzyme functions optimally in the 60-65°C range,
which provides high stringency for primer annealing, thereby enhancing the specificity of the
reaction.

o Lack of 5'-3' Exonuclease Activity: This ensures that the newly synthesized strands are not
degraded.
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The Ingenious Primer Design

LAMP employs a set of four to six primers that recognize six to eight distinct regions of the

target DNA.

Inner Primers (FIP and BIP): These are the key to the formation of the characteristic stem-
loop structure.

o Forward Inner Primer (FIP): Consists of the F1c sequence (complementary to the F1
region on the target DNA) and the F2 sequence (identical to the F2 region on the target
DNA).

o Backward Inner Primer (BIP): Consists of the B1c sequence (complementary to the B1
region on the target DNA) and the B2 sequence (identical to the B2 region on the target
DNA).

Outer Primers (F3 and B3): These are shorter primers that are involved in the initial stages of
the reaction to displace the strands synthesized by the inner primers.

Loop Primers (LF and LB) (Optional): These primers anneal to the loop regions of the
dumbbell-like structure, initiating additional synthesis and accelerating the amplification
process.

The Amplification Process: A Step-by-Step View

The LAMP reaction proceeds in two main stages: the initial stage and the cycling amplification

stage.

Initial Stage:

The FIP anneals to the F2c region of the target DNA, and the Bst polymerase initiates DNA
synthesis.

The F3 primer anneals to the F3c region upstream of F2¢ and initiates strand displacement,
releasing the FIP-linked complementary strand.

This newly synthesized strand has a self-complementary sequence at its 5' end (F1c and F1)
and forms a stem-loop structure.
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e A similar process occurs on the opposite strand initiated by the BIP and B3 primers, creating
another stem-loop structure.

Cycling Amplification Stage:

e The FIP anneals to the loop region of the BIP-primed strand, and Bst polymerase extends it,
displacing the previous strand. This forms a new stem-loop structure.

e The released strand has a dumbbell-like structure with stem-loops at both ends. This
becomes the primary template for exponential amplification.

e The inner and outer primers continuously anneal to the loop regions and the displaced
single-stranded regions, leading to a cascade of DNA synthesis and the accumulation of a
large amount of DNA with a cauliflower-like structure.

Quantitative Performance of LAMP

LAMP is renowned for its impressive performance metrics, making it a powerful tool for various
applications.
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. Typical Values and
Performance Metric . References
Observations

- Capable of detecting as few
as 6 copies of a target DNA
sequence. - For SARS-CoV-2
detection, sensitivities have

o been reported to be as low as

Sensitivity _ (5]

one copy per reaction. - In
studies on foodborne
pathogens, the detection limit
can be as low as 10 fg of

genomic DNA.

- The use of 4-6 primers
recognizing 6-8 distinct regions
of the target sequence confers
high specificity. - In a study for
SARS-CoV-2 detection,

Specificity o [9][10]
specificity was reported to be
100%. - For tuberculosis
diagnosis, specificity has been
consistently high, often
reaching 100%.

- Can produce up to 10"9
copies of the target in less
than an hour. - The inclusion of
loop primers can reduce the
Reaction Time reaction time to as little as 20- [1][11]
30 minutes. - For SARS-CoV-
2, detection times of around 24
minutes have been achieved

with optimized protocols.

- Less susceptible to inhibitors
present in clinical and

Robustness _ [12]
environmental samples

compared to PCR.
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Experimental Protocols

The following are generalized protocols for performing a standard LAMP and a Reverse
Transcription LAMP (RT-LAMP) assay. It is crucial to optimize primer concentrations,
temperature, and incubation time for each specific target.

Standard LAMP Assay Protocol

1. Reagent Preparation (25 pL reaction volume):

Component Final Concentration Volume (pL)
2X LAMP Master Mix 1X 12.5
10X Primer Mix (FIP/BIP,
1X 25
F3/B3, LF/LB)
Bst DNA Polymerase 8Uu 1
Template DNA Variable 1-5
Nuclease-free water - Upto 25

2. Reaction Setup:
o Thaw all reagents on ice.

e Prepare a master mix containing the LAMP master mix, primer mix, and Bst DNA
polymerase.

 Aliquot the master mix into individual reaction tubes.

» Add the template DNA to the respective tubes. For the no-template control (NTC), add
nuclease-free water instead of the template.

e Gently mix the contents of the tubes and centrifuge briefly.
3. Incubation:

 Incubate the reaction tubes at a constant temperature of 60-65°C for 30-60 minutes.
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4. Detection of Amplification:
» Turbidity: Observe the formation of a white precipitate of magnesium pyrophosphate.

o Fluorescence: Add an intercalating dye (e.g., SYBR Green |) to the reaction mix before or
after amplification and visualize under UV light.

o Colorimetric: Use a metal-ion indicator (e.g., hydroxynaphthol blue) in the master mix, which
changes color upon successful amplification.

o Gel Electrophoresis: Analyze the LAMP products on a 2% agarose gel. A ladder-like pattern
of multiple bands indicates a positive reaction.

Reverse Transcription LAMP (RT-LAMP) Assay Protocol

For RNA targets, a reverse transcriptase is added to the reaction.

1. Reagent Preparation (25 pL reaction volume):

Component Final Concentration Volume (pL)
2X RT-LAMP Master Mix 1X 12.5
10X Primer Mix (FIP/BIP,
1X 2.5
F3/B3, LF/LB)
Bst DNA Polymerase & 1
Reverse Transcriptase Mix
Template RNA Variable 1-5
Nuclease-free water - Up to 25

2. Reaction Setup and Incubation:
e Follow the same setup procedure as for the standard LAMP assay.

e Incubate at 60-65°C for 30-60 minutes. The reverse transcription and amplification occur
simultaneously in a single step.
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3. Detection:
e Use the same detection methods as for the standard LAMP assay.

Visualizations

The following diagrams illustrate the core mechanism of LAMP and a typical experimental

workflow.
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Cycling Amplification Stage
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1. Preparation

Sample Collection
(e.g., blood, saliva, tissue)

i

Nucleic Acid Extraction
(DNA or RNA)

2. LAMP| Reaction

Prepare Master Mix:
- Bst Polymerase
- dNTPs
- Primers (FIP, BIP, F3, B3, Loop)
- Buffer

'

Set up Reaction:
- Master Mix
- Template DNA/RNA
- No-Template Control

'

Isothermal Incubation
(60-65°C for 30-60 min)

3. Detection of Amplification

Detection Methods

Turbidity (Visual) Fluorescence (UV light) Colorimetric (Visual) Gel Electrophoresis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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